molecular formula C12H8ClFN2O2 B6283359 6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid CAS No. 1406171-43-4

6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B6283359
CAS No.: 1406171-43-4
M. Wt: 266.7
InChI Key:
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Description

6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid is a heterocyclic aromatic compound It contains a pyridine ring substituted with a chloro group at the 6-position, a carboxylic acid group at the 3-position, and an amino group bonded to a 2-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoronitrobenzene, which is then reduced to 2-fluoroaniline.

    Coupling Reaction: The 2-fluoroaniline is then coupled with 6-chloronicotinic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Reagents such as carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid: Lacks the chloro group at the 6-position.

    6-chloro-2-aminopyridine-3-carboxylic acid: Lacks the 2-fluorophenyl group.

    6-chloro-2-[(2-chlorophenyl)amino]pyridine-3-carboxylic acid: Contains a chloro group instead of a fluoro group on the phenyl ring.

Uniqueness

The presence of both the chloro and fluoro groups in 6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1406171-43-4

Molecular Formula

C12H8ClFN2O2

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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